An In-depth Technical Guide to 4-(2-Oxo-2-phenylethoxy)benzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 4-(2-Oxo-2-phenylethoxy)benzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(2-Oxo-2-phenylethoxy)benzaldehyde, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its synthesis, and explore its primary application as a key intermediate in the synthesis of chalcone derivatives. Furthermore, this guide will illuminate the promising therapeutic potential of these derivatives, particularly as anti-inflammatory agents and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, making this document an essential resource for researchers, scientists, and professionals in drug development.
Introduction
4-(2-Oxo-2-phenylethoxy)benzaldehyde, also known by its IUPAC name 4-phenacyloxybenzaldehyde, is an aromatic organic compound characterized by the presence of both an aldehyde and a ketone functional group, bridged by an ether linkage. This unique structural arrangement provides two reactive sites, making it a valuable building block for the synthesis of more complex molecules. Its primary utility lies in its role as a precursor to a wide array of chalcone derivatives. Chalcones, belonging to the flavonoid family, are renowned for their diverse pharmacological activities, and the introduction of the phenylethoxy moiety can significantly influence their biological profile. This guide aims to provide a thorough understanding of the properties and synthetic utility of 4-(2-Oxo-2-phenylethoxy)benzaldehyde, with a special focus on its application in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-(2-Oxo-2-phenylethoxy)benzaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |
| Molecular Weight | 240.25 g/mol | [1][2] |
| CAS Number | 139484-40-5 | [1][2] |
| Appearance | Yellowish-white (beige) solid | [1] |
| Melting Point | 120 °C | [1] |
| Boiling Point | 429 °C (Predicted) | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and DMSO. | |
| IUPAC Name | 4-phenacyloxybenzaldehyde | [2] |
Synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde
The most common and efficient method for the synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide ion derived from 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of phenacyl bromide.
Reaction Scheme
Caption: Williamson Ether Synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of 4-phenacyloxy benzaldehyde.[1][3]
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Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in methanol.
-
Addition of Base: To the stirred solution, add triethylamine as a catalyst. The reaction is carried out in a micellar medium at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 7 hours.
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol.
-
Characterization: The final product, a yellowish-white solid, is characterized by its melting point and spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry). A yield of approximately 60% can be expected.[1]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized 4-(2-Oxo-2-phenylethoxy)benzaldehyde.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3070 | C-H stretching (aromatic)[1] |
| 2981 | C-H stretching (aliphatic)[1] |
| 2846, 2762 | C-H stretching (aldehyde)[1] |
| 1689 | C=O stretching (ketone)[1] |
| ~1700 | C=O stretching (aldehyde) |
| 1581 | C=C stretching (aromatic)[1] |
| 1218 | C-O-C stretching (ether)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within the molecule.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.09 | s | 1H | Aldehyde proton (-CHO)[1] |
| 7.02 - 8.00 | m | 9H | Aromatic protons[1] |
| 5.39 | s | 2H | Methylene protons (-O-CH₂-C=O)[1] |
Note: The aromatic region (7.02-8.00 ppm) contains signals for the protons of both the benzaldehyde and the phenyl rings. A more detailed analysis would show distinct signals for the ortho, meta, and para protons of each ring.
| Chemical Shift (δ ppm) | Assignment |
| 193.32 | Ketone carbonyl carbon (C=O)[1] |
| ~191 | Aldehyde carbonyl carbon (C=O) |
| ~163 | Aromatic carbon attached to the ether oxygen |
| ~136 | Aromatic carbon attached to the aldehyde group |
| 128 - 134 | Aromatic carbons |
| ~115 | Aromatic carbons ortho to the ether linkage |
| ~70 | Methylene carbon (-O-CH₂-C=O) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z = 240. Key fragmentation patterns would likely involve the cleavage of the ether bond and the loss of the aldehyde group.
Application in the Synthesis of Chalcone Derivatives
A primary application of 4-(2-Oxo-2-phenylethoxy)benzaldehyde is in the synthesis of chalcones via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Reaction Scheme
Caption: Claisen-Schmidt condensation for the synthesis of chalcone derivatives.
General Experimental Protocol
This is a general protocol for the Claisen-Schmidt condensation.
-
Reactant Mixture: In a suitable solvent such as ethanol or methanol, dissolve equimolar amounts of 4-(2-Oxo-2-phenylethoxy)benzaldehyde and a substituted acetophenone.
-
Base Catalysis: Slowly add a solution of a base, such as potassium hydroxide or sodium hydroxide, to the reaction mixture while stirring.
-
Reaction: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by TLC.
-
Isolation and Purification: The resulting chalcone often precipitates out of the solution. The solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to yield the pure product.
Biological Activities of Derived Chalcones and Drug Development Potential
Chalcones synthesized from 4-(2-Oxo-2-phenylethoxy)benzaldehyde are of significant interest to the drug development community due to their wide range of biological activities.
Anti-inflammatory Activity
Chalcone derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators. Studies on various chalcone analogues have demonstrated their ability to suppress the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[4][5] Furthermore, some chalcones can modulate the NF-κB and JNK signaling pathways, which are critical in the inflammatory response.[5]
Anticancer Activity and VEGFR-2 Inhibition
A particularly promising area of research is the investigation of chalcones as anticancer agents, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.
Several studies have reported the synthesis of chalcone derivatives with significant VEGFR-2 inhibitory activity. For instance, certain 4-phenylurea chalcones have demonstrated potent cytotoxicity against various cancer cell lines and excellent inhibitory activity on VEGFR-2 kinase, with IC₅₀ values in the sub-micromolar range.[6][7] Molecular docking studies have further elucidated the binding interactions of these chalcones with the ATP-binding site of the VEGFR-2 protein.[6][7][8] The 2-oxo-2-phenylethoxy moiety can play a crucial role in the binding affinity and overall activity of these compounds.[9][10]
The following diagram illustrates the role of VEGFR-2 in angiogenesis and its inhibition by chalcone derivatives.
Caption: Mechanism of VEGFR-2 inhibition by chalcone derivatives.
Conclusion
4-(2-Oxo-2-phenylethoxy)benzaldehyde is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the presence of two reactive functional groups make it an ideal starting material for constructing a diverse library of complex molecules. The demonstrated utility of this compound in the synthesis of pharmacologically active chalcones, particularly those with anti-inflammatory and anticancer properties through VEGFR-2 inhibition, underscores its importance in modern drug discovery and development. This technical guide provides researchers and scientists with the essential knowledge and practical protocols to effectively utilize 4-(2-Oxo-2-phenylethoxy)benzaldehyde in their synthetic and medicinal chemistry endeavors.
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